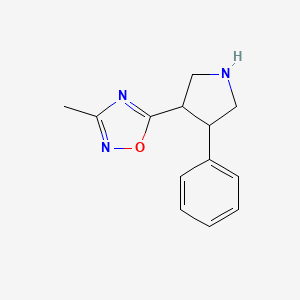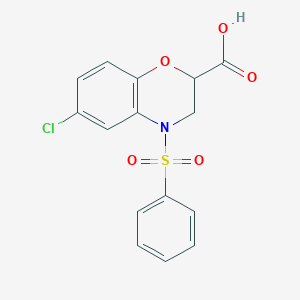![molecular formula C18H22N4 B1473084 2-Benzyl-5-(6-Methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrol CAS No. 2097970-43-7](/img/structure/B1473084.png)
2-Benzyl-5-(6-Methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrol
Übersicht
Beschreibung
2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, making it a unique scaffold for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structure and biological activities.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various targets, such as alpha7 nachr in rat brain .
Mode of Action
It is known that similar compounds can inhibit the growth of cancer cells due to the alkylation of dna molecules .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial activity .
Result of Action
Similar compounds have been shown to exhibit cytotoxic properties, inhibiting the growth of cancer cells .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Biochemische Analyse
Biochemical Properties
2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to nicotinic acetylcholine receptors (nAChRs), specifically the alpha4beta2 and alpha7 subtypes . These interactions can modulate the receptor’s activity, leading to changes in cellular signaling pathways and neurotransmission.
Cellular Effects
The effects of 2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nAChRs can alter calcium ion flux, impacting various downstream signaling pathways . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the biochemical reaction. For instance, its binding to nAChRs can either enhance or inhibit receptor activity, depending on the receptor subtype and the cellular environment . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with nAChRs can influence the metabolism of neurotransmitters, such as acetylcholine . Additionally, this compound can affect the activity of enzymes involved in cellular respiration and energy production, leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, its binding to nAChRs can facilitate its transport across the cell membrane and its distribution within the cytoplasm and other organelles .
Subcellular Localization
The subcellular localization of 2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with nAChRs can localize it to the cell membrane, where it can modulate receptor activity and influence cellular signaling pathways .
Vorbereitungsmethoden
The synthesis of 2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The synthetic route typically involves:
Cyclization: This step involves the formation of the pyrrole and pyridazine rings through cyclization reactions.
Ring Annulation: This method is used to form the fused ring system by annulating the pyrrole and pyridazine rings.
Cycloaddition: This reaction involves the addition of a compound to a double or triple bond to form a ring.
Direct C-H Arylation: This method involves the direct arylation of the C-H bond in the pyrrole ring to introduce the benzyl group.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Analyse Chemischer Reaktionen
2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
Pyrrole derivatives: These compounds have a pyrrole ring and are known for their diverse biological activities.
Pyridazine derivatives: These compounds contain a pyridazine ring and are studied for their potential therapeutic applications.
The uniqueness of 2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole lies in its specific structure, which combines the features of both pyrrole and pyridazine rings, making it a valuable scaffold for drug discovery .
Eigenschaften
IUPAC Name |
2-benzyl-5-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-14-7-8-18(20-19-14)22-12-16-10-21(11-17(16)13-22)9-15-5-3-2-4-6-15/h2-8,16-17H,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHAOKIFMKUUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B1473005.png)
![(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473006.png)



![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid](/img/structure/B1473012.png)


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)

![3-Methyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1473019.png)
![4-(1,2,4-Oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1473020.png)
![Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473021.png)
